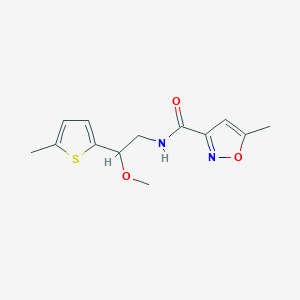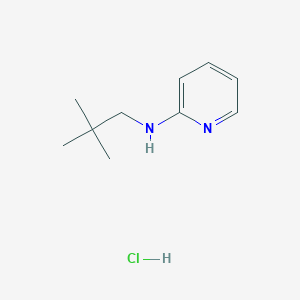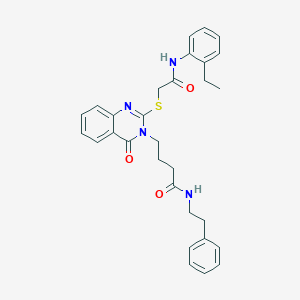
4-(2-((2-((2-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The quinazolinone moiety is a bicyclic system containing a benzene ring fused to a 2-amino-4-one . The ethylphenylamino group is likely to contribute to the overall molecular weight of the compound .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Quinazolinone derivatives are synthesized through various chemical reactions, often targeting antimicrobial properties. For example, Desai, Shihora, and Moradia (2007) synthesized new quinazolines showing potential as antimicrobial agents against common pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating the methodological diversity in creating these compounds Desai, N., Shihora, P. N., & Moradia, D. (2007).
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives are a significant area of study. Rajasekaran, Rajamanickam, and Darlinquine (2013) explored the antimicrobial and anticonvulsant activities of thioxoquinazolinone derivatives, finding broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as fungi Rajasekaran, A., Rajamanickam, V., & Darlinquine, S. (2013).
Anticancer Potential
Some quinazolinone derivatives demonstrate promising anticancer activities. Riadi, Alamri, and colleagues (2021) discussed the synthesis and characterization of a quinazolinone-based derivative, showcasing potent cytotoxic activity against various human cancer cell lines, highlighting the potential of quinazolinone derivatives in cancer therapy Riadi, Y., Alamri, M., et al. (2021).
Molecular Docking Studies
Molecular docking studies of quinazolinone derivatives offer insights into their potential mechanisms of action at the molecular level. For instance, Borik and Hussein (2021) synthesized new quinazoline and quinazoline-4-one derivatives, evaluating their biological potentials through molecular docking, which suggested these compounds could exhibit antioxidant, antiulcer, and anti-inflammatory activities, indicating a broad spectrum of potential therapeutic applications Borik, R., & Hussein, M. A. (2021).
Direcciones Futuras
Given the interesting structure of this compound, it could be a subject of future research in medicinal chemistry. Quinazolinone derivatives, in particular, have been extensively studied for their diverse biological activities . Therefore, this compound could potentially be explored for similar activities.
Propiedades
IUPAC Name |
4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O3S/c1-2-23-13-6-8-15-25(23)32-28(36)21-38-30-33-26-16-9-7-14-24(26)29(37)34(30)20-10-17-27(35)31-19-18-22-11-4-3-5-12-22/h3-9,11-16H,2,10,17-21H2,1H3,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXLCDXTHRTNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

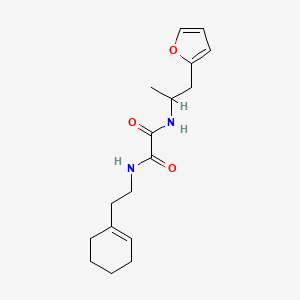

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2583519.png)
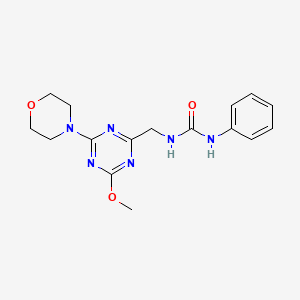
![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2583521.png)
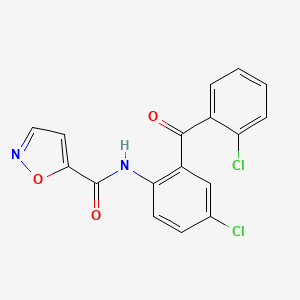
![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2583524.png)
![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone](/img/structure/B2583525.png)
![(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2583526.png)
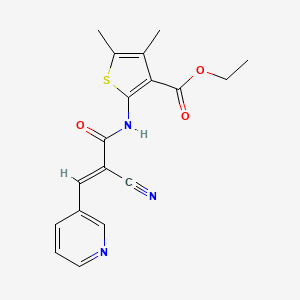
![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)
